![molecular formula C18H10BrCl3O3 B14205231 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol CAS No. 835602-07-8](/img/structure/B14205231.png)
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol is a synthetic organic compound known for its antimicrobial properties. It is commonly used in various applications, including cosmetics, detergents, and antiseptics .
Méthodes De Préparation
The synthesis of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol typically involves multi-step reactions. One common method includes the reaction of 4-bromo-2-chlorophenol with 2,4-dichlorophenol in the presence of a base to form the desired product . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol has a wide range of scientific research applications:
Mécanisme D'action
The antimicrobial action of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol is primarily due to its ability to disrupt microbial cell membranes. It inhibits the growth of bacteria and fungi by interfering with their cellular processes, leading to cell death . The compound targets enzymes and proteins essential for microbial survival, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol is similar to other halogenated phenols, such as triclosan and 5-chloro-2-(2,4-dichlorophenoxy)phenol . its unique combination of bromine and chlorine atoms provides enhanced antimicrobial properties compared to its counterparts . Similar compounds include:
Triclosan: Known for its use in antibacterial soaps and toothpaste.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Used in similar applications but with slightly different efficacy.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
835602-07-8 |
|---|---|
Formule moléculaire |
C18H10BrCl3O3 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
2-[4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H10BrCl3O3/c19-11-8-17(24-15-6-5-10(20)7-13(15)22)18(9-12(11)21)25-16-4-2-1-3-14(16)23/h1-9,23H |
Clé InChI |
YWTOYQWREOTNGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)


![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
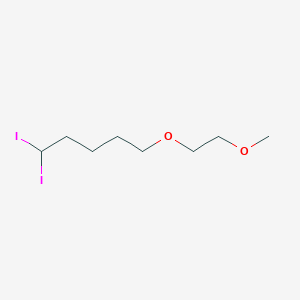
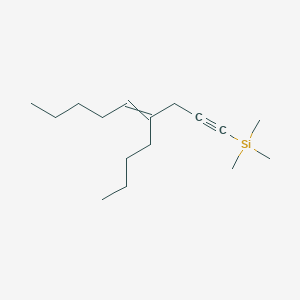
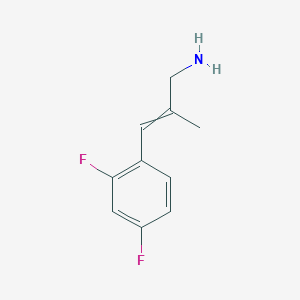
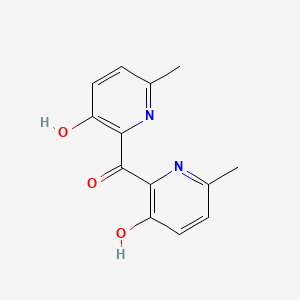
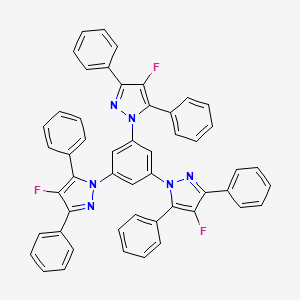
![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)
![1-Iodo-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14205208.png)
![2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14205209.png)

